molecular formula C16H12ClNO2S B2720527 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 438215-52-2

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B2720527
CAS RN: 438215-52-2
M. Wt: 317.79
InChI Key: YAOFFAVDZNBFSS-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H12ClNO2S . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline and its derivatives, including 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid is represented by the formula C16H12ClNO2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid include a molecular weight of 317.79 . The compound has a predicted boiling point of 487.6±45.0 °C and a predicted density of 1.388±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Derivative Formation

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid serves as a key precursor in the synthesis of complex heterocyclic compounds. Its structural versatility enables the formation of various derivatives through reactions such as Friedländer synthesis, which facilitates the introduction of additional functional groups or the fusion of rings to the quinoline core. These synthetic routes are pivotal for developing novel compounds with potential applications in medicinal chemistry and materials science (Degtyarenko et al., 2007).

Photovoltaic and Optical Applications

The derivative compounds of 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid exhibit promising photovoltaic properties. Their ability to form thin films through thermal evaporation techniques makes them suitable candidates for organic–inorganic photodiode fabrication. The photovoltaic properties, such as energy band diagrams and electrical characteristics under illumination, highlight their potential in solar energy conversion and light-sensing applications (Zeyada et al., 2016).

Antimalarial and Antibacterial Activities

Derivatives synthesized from 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid have been explored for their biological activities. Studies on certain derivatives have shown significant antimalarial activity, offering a foundation for developing new therapeutic agents against malaria. Additionally, some compounds exhibit antibacterial properties, which could lead to new treatments for bacterial infections (Görlitzer et al., 2006).

Antioxidant Properties

Research into the phenolic esters and amides of derivatives has indicated notable antioxidant activities. These compounds have shown efficacy in scavenging free radicals and chelating metal ions, which is crucial for developing antioxidant therapies and for applications in food preservation and cosmetic formulations (Shankerrao et al., 2013).

properties

IUPAC Name

6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-2-10-4-6-15(21-10)14-8-12(16(19)20)11-7-9(17)3-5-13(11)18-14/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOFFAVDZNBFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

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